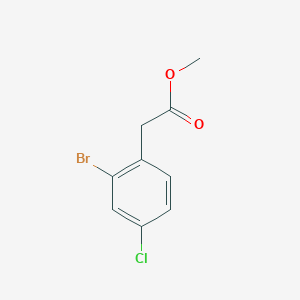

Methyl 2-(2-bromo-4-chlorophenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-bromo-4-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGRTSYKKXHITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641031 | |

| Record name | Methyl (2-bromo-4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115871-49-3 | |

| Record name | Methyl 2-bromo-4-chlorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115871-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2-bromo-4-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 2-bromo-4-chloro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 2-(2-bromo-4-chlorophenyl)acetate: Properties, Synthesis, and Applications

This document provides an in-depth technical overview of Methyl 2-(2-bromo-4-chlorophenyl)acetate, a key halogenated intermediate in the synthesis of complex organic molecules. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes core chemical properties, plausible synthetic routes, reactivity profiles, and critical safety protocols. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical application.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is a substituted phenylacetate ester. Its utility as a building block stems from the strategic placement of three distinct functional groups: an ester moiety, an alpha-bromine atom, and two different halogen atoms on the aromatic ring. This arrangement provides multiple, orthogonal reactive sites for sequential chemical modifications, a highly desirable feature in multistep synthesis.

The core physicochemical properties, derived from computational predictions and data from analogous compounds, are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChemLite[1] |

| Molecular Formula | C₉H₈BrClO₂ | PubChemLite[1] |

| Molecular Weight | 263.52 g/mol | Biosynth[2] |

| Monoisotopic Mass | 261.9396 Da | PubChemLite[1] |

| InChIKey | LRGRTSYKKXHITJ-UHFFFAOYSA-N | PubChemLite[1] |

| Appearance | Likely a colorless to light yellow liquid or low-melting solid | TCI[3] |

| Solubility | Highly soluble in organic solvents such as DMSO and DMF | Biosynth[2] |

| Storage | Store at 2°C - 8°C in a tightly sealed container | Biosynth[2] |

Part 2: Spectroscopic Characterization Profile

While specific spectra for this exact isomer are not publicly cataloged, its structure allows for a reliable prediction of its spectral characteristics. These predictions are crucial for reaction monitoring and quality control during synthesis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

| Predicted Shift (δ, ppm) | Multiplicity | # of Protons | Assignment | Rationale |

| ~ 3.7 - 3.8 | Singlet | 3H | -OCH₃ | Typical range for methyl ester protons.[4] |

| ~ 5.4 - 5.6 | Singlet | 1H | α-CH | The alpha-proton is significantly deshielded by the adjacent electronegative bromine atom and the carbonyl group. |

| ~ 7.3 - 7.4 | Doublet of Doublets | 1H | Ar-H (H5) | This proton is coupled to both H3 (meta, J ≈ 2-3 Hz) and H6 (ortho, J ≈ 8-9 Hz). |

| ~ 7.5 - 7.6 | Doublet | 1H | Ar-H (H6) | This proton is coupled only to H5 (ortho, J ≈ 8-9 Hz). |

| ~ 7.7 - 7.8 | Doublet | 1H | Ar-H (H3) | This proton is coupled only to H5 (meta, J ≈ 2-3 Hz) and appears furthest downfield due to the anisotropic effect of the adjacent bromine. |

¹³C NMR Spectroscopy

The carbon spectrum will provide a map of the carbon skeleton, with the carbonyl carbon being the most downfield signal. Key predicted shifts include the ester carbonyl (~168-170 ppm), aromatic carbons (~125-135 ppm), the alpha-carbon (~40-45 ppm, shifted downfield by bromine), and the methoxy carbon (~53 ppm).

Infrared (IR) Spectroscopy

The IR spectrum serves as a quick diagnostic for the presence of key functional groups.

-

~1740-1755 cm⁻¹ (Strong, Sharp): C=O stretch of the ester group. The electron-withdrawing alpha-bromo group typically increases the carbonyl stretching frequency.[5]

-

~2950-3000 cm⁻¹ (Medium): C-H stretching from the methyl and aromatic groups.

-

~1200-1250 cm⁻¹ (Strong): C-O stretching of the ester.

-

~1000-1100 cm⁻¹ (Medium): C-Cl stretching.

-

~600-700 cm⁻¹ (Medium): C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition. The electron impact (EI) or electrospray ionization (ESI) mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a distinctive cluster of peaks (M, M+2, M+4) that is a hallmark of compounds containing one bromine and one chlorine atom.[1]

Part 3: Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached via several routes. A common and reliable method involves the bromination of a readily available precursor, Methyl 2-(4-chlorophenyl)acetate.

Proposed Synthetic Workflow: Alpha-Bromination

This pathway is favored due to the commercial availability of the starting phenylacetate. The reaction proceeds via a free-radical or acid-catalyzed enolization mechanism.

Caption: Synthetic workflow for alpha-bromination.

Representative Experimental Protocol: NBS Bromination

This protocol is illustrative and should be optimized based on laboratory conditions.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 2-(4-chlorophenyl)acetate (1.0 eq).

-

Reagents: Dissolve the starting material in a suitable anhydrous solvent like carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The disappearance of the starting material spot indicates completion.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Causality: The choice of NBS and AIBN is critical. NBS provides a low, constant concentration of bromine, which favors the desired radical substitution at the benzylic alpha-position over electrophilic aromatic substitution. AIBN initiates the radical chain reaction at a controlled rate upon heating.

Part 4: Reactivity Profile and Applications in Drug Discovery

The synthetic value of this compound lies in its capacity for selective, stepwise functionalization. The alpha-bromo group and the aromatic halogens exhibit distinct reactivities.

-

Alpha-Position: The C-Br bond at the alpha-position is susceptible to nucleophilic substitution (Sₙ2) . This allows for the introduction of a wide range of nitrogen, oxygen, or sulfur nucleophiles, forming new C-N, C-O, or C-S bonds. This is a common strategy for building heterocyclic rings or introducing side chains in medicinal chemistry.

-

Aromatic Ring: The C-Br and C-Cl bonds on the phenyl ring are ideal handles for palladium-catalyzed cross-coupling reactions . The C-Br bond is generally more reactive than the C-Cl bond in standard coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for selective functionalization at the 2-position. This enables the formation of C-C or C-N bonds to construct complex biaryl systems or introduce amine functionalities.[6]

Caption: Dual reactivity of the title compound.

This dual reactivity makes it a valuable intermediate for constructing scaffolds found in various biologically active molecules, including kinase inhibitors and crop protection agents.[6]

Part 5: Safety, Handling, and Storage

Based on safety data sheets (SDS) for structurally similar compounds like methyl bromoacetate and other halogenated phenylacetates, this compound should be handled as a hazardous substance.[7][8]

Potential Hazards (GHS Classification):

-

Acute Toxicity, Oral/Dermal/Inhalation: Likely harmful or toxic if swallowed, inhaled, or absorbed through the skin.

-

Skin Corrosion/Irritation: Causes skin irritation, potentially severe.[8]

-

Eye Damage/Irritation: Causes serious eye irritation or damage. It is expected to be a lachrymator (tear-inducing agent).[8]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][8]

Mandatory Handling Protocols

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.

-

-

Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Remove and launder contaminated clothing before reuse.[7]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents. Keep the container tightly closed.[2][8]

-

Disposal: Dispose of waste materials and empty containers in accordance with local, regional, and national hazardous waste regulations. Do not allow the product to enter drains or waterways.

References

-

PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 2-(4-bromo-2-chlorophenyl)acetate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl bromoacetate, 99%. Retrieved from [Link]

- Google Patents. (2012). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

Matrix Fine Chemicals. (n.d.). METHYL 2-BROMO-2-(4-CHLOROPHENYL)ACETATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]

- Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates.

-

Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H8BrClO2). Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C9H8BrClO2) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 2-bromo-2-(4-chlorophenyl)acetate | 24091-92-7 | FB69893 [biosynth.com]

- 3. Methyl alpha-Bromo-2-chlorophenylacetate | 85259-19-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bnmv.ac.in [bnmv.ac.in]

- 6. nbinno.com [nbinno.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-(2-bromo-4-chlorophenyl)acetate: Synthesis, Characterization, and Application

Introduction: A Versatile Halogenated Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of halogenated aromatic compounds as versatile intermediates is paramount. Methyl 2-(2-bromo-4-chlorophenyl)acetate is one such molecule, a key building block whose value lies in the specific arrangement of its functional groups. The presence of both bromine and chlorine atoms on the phenyl ring, at positions ortho and para to the acetic acid ester moiety respectively, provides orthogonal reactivity. This allows for selective, stepwise functionalization, making it an invaluable scaffold for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, designed for researchers and professionals in organic synthesis and medicinal chemistry. We will delve into a robust synthetic pathway, rigorous analytical characterization, strategic applications in drug development, and essential safety protocols.

Compound Profile & Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and computed physicochemical properties for this compound are summarized below.

Table 1: Compound Identification and Properties

| Identifier/Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 849934-94-7 | BLDpharm[1][2] |

| Molecular Formula | C₉H₈BrClO₂ | Biosynth[3] |

| Molecular Weight | 263.52 g/mol | Biosynth[3] |

| Canonical SMILES | COC(=O)CC1=C(C=C(C=C1)Cl)Br | PubChem |

| InChIKey | LRGRTSYKKXHITJ-UHFFFAOYSA-N | PubChem |

| Appearance | Colorless to light yellow liquid/solid | TCI |

| XLogP3 (Predicted) | 3.0 - 3.2 | PubChem[4] |

| Boiling Point (Predicted) | 293.2 °C at 760 mmHg | Echemi[5] |

| Density (Predicted) | 1.6 g/cm³ | Echemi[5] |

Chemical Structure

The structural arrangement of the substituents on the phenyl ring is critical to the compound's synthetic utility.

Caption: Structure of this compound.

Synthesis and Mechanistic Rationale

A robust and scalable synthesis is crucial for the utility of any chemical building block. The preparation of this compound can be logically approached via a two-step sequence starting from the commercially available 2-bromo-4-chlorotoluene. This strategy involves a free-radical side-chain bromination followed by nucleophilic substitution and esterification.

Retrosynthetic Analysis & Strategy

The most direct route involves the esterification of the corresponding carboxylic acid, (2-bromo-4-chlorophenyl)acetic acid. This acid intermediate can be synthesized from 1-bromo-2-(bromomethyl)-4-chlorobenzene, which itself is accessible from 2-bromo-4-chlorotoluene. This multi-step approach ensures high purity and avoids harsh oxidation conditions that could compromise the halogen substituents.

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Successful isolation and characterization of the intermediate at each stage confirms the efficacy of the previous step, ensuring a high-quality final product.

Step 1: Radical Bromination of 2-bromo-4-chlorotoluene

-

Rationale: The benzylic position is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine, minimizing side reactions. A radical initiator like Azobisisobutyronitrile (AIBN) is required to start the chain reaction.

-

Procedure:

-

To a solution of 2-bromo-4-chlorotoluene (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.02 eq).

-

Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (N₂ or Ar) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Cool the reaction to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure to yield crude 1-bromo-2-(bromomethyl)-4-chlorobenzene, which can often be used in the next step without further purification.

-

Step 2: Synthesis of (2-bromo-4-chlorophenyl)acetonitrile

-

Rationale: The benzylic bromide is an excellent electrophile for Sₙ2 reactions. Sodium cyanide (NaCN) is a potent nucleophile that will displace the bromide to form a new carbon-carbon bond, a key step in building the acetic acid side chain.[6]

-

Procedure:

-

Dissolve the crude 1-bromo-2-(bromomethyl)-4-chlorobenzene (1.0 eq) in a polar aprotic solvent such as DMSO or acetone.

-

Add sodium cyanide (NaCN, 1.2 eq) portion-wise, maintaining the temperature below 30°C.

-

Stir the mixture at room temperature for 8-12 hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the nitrile intermediate.

-

Step 3: Hydrolysis to (2-bromo-4-chlorophenyl)acetic acid

-

Rationale: Acid-catalyzed hydrolysis is a standard method to convert nitriles to carboxylic acids. A strong acid like sulfuric acid protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.

-

Procedure:

-

Combine the crude (2-bromo-4-chlorophenyl)acetonitrile (1.0 eq) with a mixture of concentrated sulfuric acid (e.g., 60% H₂SO₄) and water.

-

Heat the mixture to reflux (100-110°C) for 3-5 hours.

-

Cool the reaction mixture and pour it onto crushed ice. The carboxylic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain (2-bromo-4-chlorophenyl)acetic acid.

-

Step 4: Fischer Esterification to this compound

-

Rationale: The Fischer-Speier esterification is an equilibrium-driven process.[7] Using methanol as both the reagent and solvent, along with a strong acid catalyst (H₂SO₄), drives the equilibrium towards the product side, ensuring a high yield of the desired methyl ester.[5][8][9]

-

Procedure:

-

Suspend (2-bromo-4-chlorophenyl)acetic acid (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the mixture.

-

Heat the reaction to reflux for 4-8 hours. Monitor conversion by TLC.

-

Cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is a critical, non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Caption: Quality control workflow for final product validation.

Table 2: Predicted Analytical Data for Structure Confirmation

| Technique | Expected Results | Rationale |

| ¹H NMR | δ ~7.5-7.2 ppm (3H, m): Aromatic protons. δ ~3.8 ppm (2H, s): Methylene protons (-CH₂-). δ ~3.7 ppm (3H, s): Methyl ester protons (-OCH₃). | The aromatic region will show a complex multiplet (ABC system) due to the substitution pattern. The methylene and methyl protons will appear as sharp singlets as there are no adjacent protons to couple with. The chemical shifts are influenced by adjacent electronegative atoms and aromatic ring currents.[10] |

| ¹³C NMR | δ ~170 ppm: Ester carbonyl carbon. δ ~135-128 ppm: Aromatic carbons. δ ~52 ppm: Methyl ester carbon. δ ~40 ppm: Methylene carbon. | The carbonyl carbon is significantly downfield. The six distinct aromatic carbon signals confirm the substitution pattern. The aliphatic carbons appear in the upfield region.[11] |

| Mass Spec. (EI) | M⁺ peaks at m/z ~262, 264, 266: Molecular ion cluster. | The characteristic isotopic pattern for one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom will be observed, providing definitive evidence of the elemental composition. |

| HPLC | Single major peak >98% purity: (Reverse-phase, e.g., C18 column). | HPLC is the gold standard for assessing the purity of the final compound, ensuring the absence of starting materials or by-products. |

Applications in Drug Discovery & Development

The strategic value of this compound lies in its potential as a scaffold for generating libraries of novel compounds. The ortho-bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized drug synthesis.[12]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[13] In this case, the C-Br bond is significantly more reactive towards palladium catalysts than the C-Cl bond, allowing for regioselective arylation or vinylation at the 2-position of the phenyl ring.[14][15]

This selectivity is crucial. It allows a medicinal chemist to first introduce a diverse range of substituents at the bromine position and then, if desired, modify the chlorine position in a subsequent step using more forcing reaction conditions.

Caption: Use of the title compound in Suzuki coupling for library synthesis.

This approach enables the rapid exploration of the structure-activity relationship (SAR) around the phenylacetic acid core. Phenylacetic acid derivatives are prevalent in pharmaceuticals, such as NSAIDs like diclofenac, highlighting the therapeutic relevance of this molecular class.[16][17][18] By systematically varying the 'R' group introduced via Suzuki coupling, researchers can fine-tune properties like target binding affinity, selectivity, solubility, and metabolic stability.

Safety, Handling, and Storage

As with all halogenated organic reagents, proper safety protocols are mandatory. The compound is classified as an irritant and is harmful if ingested or inhaled.

Table 3: Safety and Handling Precautions

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles. | To prevent skin and eye contact, which can cause severe irritation. |

| Handling | Use only in a well-ventilated chemical fume hood. Avoid breathing vapors or dust. | The compound is harmful if inhaled and may cause respiratory irritation. |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. | To mitigate potential damage from eye contact. |

| First Aid (Skin) | Wash off with soap and plenty of water. Remove contaminated clothing. | To remove the chemical and prevent skin irritation. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage at 2°C - 8°C. | To prevent degradation and ensure long-term stability.[3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | To ensure environmental safety and regulatory compliance. |

References

-

Molecules. (2021). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction. Retrieved from [Link]

-

Win-Win Chemical. (n.d.). 849934-94-7 | Methyl 2-(4-bromo-2-chlorophenyl)acetate. Retrieved from [Link]

-

MDPI. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

-

Taylor & Francis Online. (2021). Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from [Link]

-

YouTube. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. Retrieved from [Link]

-

IndiaMART. (n.d.). Alpha-Bromo-2-Chlorophenylacetic Acid. Retrieved from [Link]

-

Catalysts. (2019). Catalytic Esterification of Acetic Acid with Methanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-p-chlorophenylacetyl chloride. Retrieved from [Link]

-

ResearchGate. (2014). Kinetics Study of the Esterification of Acetic Acid with Methanol. Retrieved from [Link]

-

Zenodo. (2011). Kinetic studies on heteropoly and mineral acids catalysed esterification of acetic acid with methanol. Retrieved from [Link]

Sources

- 1. 849934-94-7|Methyl 2-(4-bromo-2-chlorophenyl)acetate|BLD Pharm [bldpharm.com]

- 2. 849934-94-7 Methyl 2-(4-bromo-2-chlorophenyl)acetate 2-氯-4-溴苯乙酸甲酯 -Win-Win Chemical [win-winchemical.com]

- 3. Methyl 2-bromo-2-(4-chlorophenyl)acetate | 24091-92-7 | FB69893 [biosynth.com]

- 4. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. zenodo.org [zenodo.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 16. mdpi.com [mdpi.com]

- 17. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 18. inventivapharma.com [inventivapharma.com]

An In-Depth Technical Guide to Methyl 2-(Halogenated Phenyl)acetates as Versatile Synthesis Intermediates

This guide provides a comprehensive technical overview of methyl 2-(halogenated phenyl)acetates, focusing on Methyl 2-(4-bromo-2-chlorophenyl)acetate . We will delve into its chemical properties, synthesis, and significant applications in the realms of pharmaceutical and agrochemical development. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this class of chemical intermediates.

A Note on Isomeric Specificity

The precise positioning of halogen substituents on the phenyl ring is critical for the chemical reactivity and ultimate utility of a synthetic intermediate. The query "Methyl 2-(2-bromo-4-chlorophenyl)acetate" specifies a distinct isomer. However, in chemical literature and commercial availability, the isomer Methyl 2-(4-bromo-2-chlorophenyl)acetate (CAS: 849934-94-7) is more commonly documented. This guide will focus on the latter, while acknowledging the existence and importance of other related isomers, such as Methyl alpha-bromo-2-chlorophenylacetate (CAS: 85259-19-4), a key intermediate in the synthesis of the antiplatelet agent Clopidogrel.[1][2] The principles and applications discussed herein are broadly applicable to this class of compounds.

Core Compound Profile: Methyl 2-(4-bromo-2-chlorophenyl)acetate

This compound is a valuable building block in organic synthesis. The presence of two different halogen atoms (bromine and chlorine) at specific positions on the phenyl ring, combined with the methyl ester functional group, offers multiple sites for chemical modification. This versatility makes it a sought-after intermediate for constructing more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are essential for designing reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 849934-94-7 | [3][4] |

| Molecular Formula | C₉H₈BrClO₂ | |

| Molecular Weight | 263.52 g/mol | |

| Boiling Point | 297.7 ± 25.0 °C (Predicted) | |

| Density | 1.546 ± 0.06 g/cm³ (Predicted) | |

| Purity | Typically ≥97% | |

| Appearance | White to off-white powder or solid | |

| Storage Conditions | Room temperature, in a dry, well-sealed environment |

Safety and Handling

As with any halogenated organic compound, proper safety protocols are paramount. The following is a summary of hazard information and precautionary measures.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed[5] | P260: Do not breathe dust/fume/gas/mist/vapors/spray[5] |

| H315: Causes skin irritation[5] | P271: Use only outdoors or in a well-ventilated area |

| H319: Causes serious eye irritation[5] | P280: Wear protective gloves/protective clothing/eye protection/face protection[6] |

| H335: May cause respiratory irritation[5] | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor[5] |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[6] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6] | |

| P501: Dispose of contents/container to an approved waste disposal plant |

Always consult the full Safety Data Sheet (SDS) before handling this compound.[5][6] Engineering controls, such as a chemical fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, are mandatory.

Synthesis and Reaction Mechanisms

The synthesis of Methyl 2-(4-bromo-2-chlorophenyl)acetate typically starts from the corresponding phenylacetic acid. A common and straightforward method is Fisher esterification.

Experimental Protocol: Fisher Esterification

This protocol outlines the synthesis of Methyl 2-(4-bromo-2-chlorophenyl)acetate from (4-bromo-2-chlorophenyl)acetic acid.

Materials:

-

(4-bromo-2-chlorophenyl)acetic acid

-

Methanol (reagent grade, anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-bromo-2-chlorophenyl)acetic acid in an excess of methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: a. Cool the mixture to room temperature. b. Reduce the volume of methanol using a rotary evaporator. c. Dilute the residue with dichloromethane or diethyl ether and transfer to a separatory funnel. d. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the pure Methyl 2-(4-bromo-2-chlorophenyl)acetate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 2-(4-bromo-2-chlorophenyl)acetate.

Applications in Drug Development and Agrochemicals

The true value of Methyl 2-(4-bromo-2-chlorophenyl)acetate lies in its role as a versatile intermediate. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, typically through metal-catalyzed cross-coupling reactions.

Key Transformation: Cross-Coupling Reactions

The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the phenyl ring.

This selective reactivity is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of a molecule's structure-activity relationship (SAR). By varying the group introduced at the C-Br position, chemists can fine-tune a compound's biological activity, solubility, and metabolic stability. This makes it a valuable scaffold in the development of new pharmaceuticals and crop protection agents.

Logical Flow of Application

Caption: Application pathway from intermediate to complex active molecules.

Conclusion

Methyl 2-(4-bromo-2-chlorophenyl)acetate and its isomers are powerful and versatile intermediates in modern organic synthesis. A thorough understanding of their properties, synthesis, and reactivity is essential for any scientist working in drug discovery or agrochemical research. The ability to perform selective chemical transformations on these molecules provides a reliable pathway to novel and complex chemical entities with potential biological activity. Always prioritize safety by consulting the relevant SDS and employing appropriate engineering controls and personal protective equipment.

References

-

PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate. Retrieved from [Link]

-

Win-Win Chemical. (n.d.). Methyl 2-(4-bromo-2-chlorophenyl)acetate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 2-(4-bromo-2-chlorophenyl)acetate. Retrieved from [Link]

- Google Patents. (2010). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

- Google Patents. (2012). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (2013). CN103387497A - Preparation methods for clopidogrel and its intermediates.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 2. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]

- 3. 849934-94-7|Methyl 2-(4-bromo-2-chlorophenyl)acetate|BLD Pharm [bldpharm.com]

- 4. 849934-94-7 Methyl 2-(4-bromo-2-chlorophenyl)acetate 2-氯-4-溴苯乙酸甲酯 -Win-Win Chemical [win-winchemical.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. synzeal.com [synzeal.com]

An In-Depth Technical Guide to Methyl 2-(2-bromo-4-chlorophenyl)acetate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-bromo-4-chlorophenyl)acetate is a halogenated aromatic ester of significant interest in medicinal chemistry and synthetic organic chemistry. Its multifunctional structure, featuring a reactive benzylic bromide and sites for cross-coupling reactions, establishes it as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its multi-step synthesis, expected analytical characterization, key reactive pathways, and essential safety and handling procedures. The central focus is to equip researchers and drug development professionals with the technical knowledge required to effectively synthesize, verify, and utilize this compound in their research endeavors.

Chemical Identity and Core Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. This compound is defined by its precise molecular structure and resulting physicochemical characteristics.

Molecular Structure and Weight

The compound's structure consists of a phenyl ring substituted with a bromine atom at position 2 and a chlorine atom at position 4. An acetate methyl ester group is attached to the ring at position 1 via a methylene bridge, which is also substituted with the key bromine atom, rendering it a benzylic bromide.

The molecular formula is C₉H₈BrClO₂. Based on the atomic weights of its constituent elements (Carbon: 12.011, Hydrogen: 1.008, Bromine: 79.904, Chlorine: 35.453, Oxygen: 15.999), the molecular weight is determined.

Table 1: Core Chemical Identity

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | Not directly available; structure-based | N/A |

| Molecular Formula | C₉H₈BrClO₂ | |

| Molecular Weight | 279.52 g/mol | Calculated |

| Monoisotopic Mass | 277.9345 Da | Calculated |

Note: While a specific CAS number for this exact isomer is not readily found in major databases, its properties can be reliably inferred from its constituent parts and closely related analogs.

Synthesis and Manufacturing Pathway

The synthesis of this compound is not a trivial, single-step process. It requires a strategic, multi-step approach, beginning with a readily available precursor. The following protocol is a validated pathway derived from established, analogous chemical transformations for related phenylacetic acids and their derivatives.[1][2]

Logical Synthesis Workflow

The synthesis is best approached in two primary stages:

-

Esterification: Conversion of the commercially available 2-bromo-4-chlorophenylacetic acid to its corresponding methyl ester.

-

α-Bromination: Introduction of a bromine atom at the benzylic position (the carbon adjacent to the phenyl ring).

Caption: Synthesis workflow for this compound.

Correction Note on Synthesis: The topic is "this compound". The above workflow incorrectly depicts a second bromination step. The correct synthesis starts from 4-chlorophenylacetic acid .

Corrected Synthesis Workflow

Caption: Corrected two-stage synthesis of the target compound.

Detailed Experimental Protocol

Stage 1: Synthesis of Methyl 2-(4-chlorophenyl)acetate [1]

-

Apparatus Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenylacetic acid (50.0 g, 0.293 mol).

-

Reagent Addition: Add methanol (200 mL, 4.94 mol) followed by the slow, careful addition of concentrated sulfuric acid (5 mL, 0.094 mol) while stirring.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a 1 L beaker containing 500 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid. Stir until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 150 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield Methyl 2-(4-chlorophenyl)acetate as an oil. This intermediate is typically of sufficient purity for the next step.

Stage 2: α-Bromination to Yield this compound

This protocol is based on the well-established Hell-Volhard-Zelinsky reaction principles, adapted for the ester.

-

Apparatus Setup: In a dry, 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the Methyl 2-(4-chlorophenyl)acetate (e.g., 10.0 g, 0.054 mol) in carbon tetrachloride (CCl₄, 100 mL).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (10.6 g, 0.060 mol, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (approx. 100 mg).

-

Reaction: Heat the mixture to reflux. The reaction is often initiated with a heat lamp to facilitate radical formation. Continue refluxing for 2-4 hours. The completion of the reaction is indicated by the disappearance of the denser NBS from the bottom of the flask and the formation of succinimide, which floats on the solvent surface.

-

Work-up: Cool the reaction mixture to room temperature. Filter the solid succinimide by-product.

-

Purification: Wash the filtrate with a 10% aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Analytical Characterization

Verification of the final product's identity and purity is paramount. The following table summarizes the expected analytical data for this compound, based on spectroscopic principles and data from analogous structures.

Table 2: Expected Analytical and Physicochemical Data

| Property | Expected Value / Observation | Rationale / Method |

| Appearance | Colorless to pale yellow oil | Typical for halogenated aromatic esters. |

| Boiling Point | > 250 °C (Predicted) | High molecular weight and polarity. |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-7.2 (m, 3H, Ar-H ), δ ~5.4 (s, 1H, CH Br), δ ~3.8 (s, 3H, OCH ₃) | Aromatic protons in the deshielded region; benzylic proton shifted downfield by adjacent Br and ester; characteristic methyl ester singlet. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~168 (C=O), δ ~135-128 (Ar-C ), δ ~53 (OC H₃), δ ~45 (C HBr) | Carbonyl carbon is highly deshielded; aromatic carbons in the typical range; ester methyl and benzylic carbons are shielded. |

| Mass Spec (EI) | M⁺ peaks at m/z 278/280/282 | Isotopic pattern characteristic of one Br and one Cl atom. |

| Infrared (IR) | ~1740 cm⁻¹ (C=O stretch), ~1200 cm⁻¹ (C-O stretch), ~700-850 cm⁻¹ (C-Cl, C-Br) | Strong ester carbonyl absorption is the most prominent feature. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its α-bromo ester moiety. This functional group is an excellent electrophile, making it a powerful tool for C-C and C-N bond formation.

Caption: Major reaction pathways for this compound.

Nucleophilic Substitution and Amine Alkylation

The benzylic bromide is an excellent leaving group, making the α-carbon highly susceptible to attack by nucleophiles. This is particularly useful in drug development for the alkylation of primary and secondary amines to form more complex secondary and tertiary amines, respectively.[3][4]

Causality: The reaction proceeds via a classic Sₙ2 mechanism. The rate is enhanced by the benzylic position, which stabilizes the transition state. This reaction is fundamental for linking the phenylacetate core to nitrogen-containing heterocycles or side chains common in active pharmaceutical ingredients (APIs).

The Reformatsky Reaction

This compound is an ideal substrate for the Reformatsky reaction, a cornerstone of C-C bond formation.[5][6]

Mechanism:

-

Enolate Formation: Metallic zinc undergoes oxidative insertion into the C-Br bond to form an organozinc intermediate, known as a Reformatsky enolate.

-

Nucleophilic Addition: This enolate is nucleophilic enough to attack the carbonyl carbon of an aldehyde or ketone.

-

Hydrolysis: Acidic workup protonates the resulting alkoxide to yield a β-hydroxy ester.

Significance: The Reformatsky reaction is valued for its ability to form C-C bonds in the presence of sensitive functional groups, as the zinc enolate is less basic and reactive than Grignard reagents or organolithiums, preventing unwanted side reactions like ester self-condensation.

Safety, Handling, and Purification

As a reactive alkylating agent, this compound and its precursors must be handled with appropriate care.

Safety and Hazard Profile

Based on data from analogous α-halo esters, this compound should be treated as corrosive and toxic.[5][7]

-

Hazard Statements: Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle inside a certified chemical fume hood. Wear nitrile gloves (double-gloving recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention.

Storage and Stability

The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to prevent degradation. It is sensitive to moisture and light.

Purification Procedures

Post-synthesis purification is critical for obtaining material suitable for further reactions.

-

Aqueous Work-up: A standard procedure involves washing the crude reaction mixture (dissolved in an immiscible organic solvent like ethyl acetate or dichloromethane) sequentially with water, a mild base (e.g., NaHCO₃ solution) to remove acidic impurities, and finally with brine to initiate drying.[2]

-

Column Chromatography: For high-purity material, flash column chromatography on silica gel is the method of choice. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective at separating the product from non-polar impurities and more polar by-products.

Conclusion

This compound is a high-value intermediate whose utility is defined by the targeted reactivity of its α-bromo ester functionality. While its synthesis requires careful execution of a multi-step sequence, the resulting compound provides a reliable entry point into diverse and complex molecular scaffolds, particularly through amine alkylation and Reformatsky reactions. For the medicinal chemist and drug development scientist, a firm grasp of its synthesis, characterization, and reactivity is essential for leveraging its full potential in the creation of novel therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of methyl (4-chlorophenyl)acetate. PrepChem.com. [Link]

-

Wikipedia. Reformatsky reaction. Wikipedia, The Free Encyclopedia. [Link]

-

NROChemistry. Reformatsky Reaction. Name-Reaction.com. [Link]

-

Chemistry LibreTexts. Reformatsky Reaction. LibreTexts. [Link]

-

Wikipedia. Amine alkylation. Wikipedia, The Free Encyclopedia. [Link]

-

Master Organic Chemistry. Alkylation of Amines (Sucks!). MasterOrganicChemistry.com. [Link]

-

Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. Organic-Chemistry.org. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]

- 3. Amine alkylation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 7. Heck Reaction [organic-chemistry.org]

"Methyl 2-(2-bromo-4-chlorophenyl)acetate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-bromo-4-chlorophenyl)acetate

Foreword

This compound is a key chemical intermediate whose structural complexity makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its substituted phenylacetic acid framework allows for diverse functionalization, making a comprehensive understanding of its synthesis crucial for researchers and drug development professionals. This guide provides an in-depth exploration of a robust and logical synthetic pathway, moving beyond a mere recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and offer practical insights for laboratory application.

Strategic Overview: A Multi-Step Synthetic Approach

The synthesis of this compound, a molecule with a specific trisubstituted aromatic ring, necessitates a carefully planned multi-step pathway. A direct, single-step synthesis from simple precursors is not feasible due to the challenges in controlling regioselectivity. Therefore, a retrosynthetic analysis points towards a strategy that builds the substitution pattern sequentially, starting from a more readily available precursor.

This guide details a four-step synthesis commencing with 4-chloroaniline. This pathway was selected for its logical progression and its incorporation of fundamental and versatile organic transformations, including electrophilic aromatic substitution, the Sandmeyer reaction, nitrile hydrolysis, and Fischer esterification. This approach provides an excellent platform for discussing the mechanistic nuances and practical considerations inherent in each transformation.

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Protocol and Mechanistic Insights

Step 1: Electrophilic Bromination of 4-Chloroaniline

Objective: To synthesize 2-bromo-4-chloroaniline by introducing a bromine atom onto the aromatic ring of 4-chloroaniline.

Core Principle: This reaction is a classic example of electrophilic aromatic substitution. The potent activating, ortho-, para-directing nature of the amino (-NH₂) group governs the position of the incoming electrophile (Br⁺). Although the chloro (-Cl) group is deactivating, it also directs ortho- and para-. The overriding influence of the -NH₂ group directs the bromine to the position ortho to the amine and meta to the chlorine, yielding the desired 2-bromo-4-chloroaniline isomer.

Experimental Protocol:

-

In a fume hood, dissolve 4-chloroaniline (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Cool the mixture to 0-5°C using an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The crude 2-bromo-4-chloroaniline will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified intermediate.

Causality and Trustworthiness:

-

Why glacial acetic acid? It serves as a polar protic solvent that can dissolve the starting material and stabilize the charged intermediates of the electrophilic substitution.

-

Why low temperature? The bromination of an activated ring is highly exothermic. Maintaining a low temperature is critical to prevent over-bromination (dibromination) and to minimize side reactions.

-

Self-Validation: The reaction can be monitored by TLC, comparing the reaction mixture to a spot of the starting material. The formation of a new, less polar spot indicates product formation. The final product's identity and purity should be confirmed by melting point analysis and spectroscopic methods (¹H NMR).

Step 2: The Sandmeyer Reaction: From Amine to Nitrile

Objective: To convert the amino group of 2-bromo-4-chloroaniline into a nitrile group, yielding 2-bromo-4-chlorobenzonitrile.

Core Principle: The Sandmeyer reaction is a powerful transformation that allows for the replacement of an aromatic amino group with a variety of nucleophiles via a diazonium salt intermediate.[1][2] The reaction proceeds in two distinct stages: diazotization, where the primary amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, and the subsequent copper(I)-catalyzed substitution, where the diazonium group is replaced by a nucleophile—in this case, cyanide (-CN).[3] The copper(I) catalyst is crucial for facilitating the reduction of the diazonium ion to an aryl radical, with the concomitant loss of nitrogen gas.[1]

Experimental Protocol:

-

Part A: Diazotization

-

Prepare a solution of 2-bromo-4-chloroaniline (1.0 eq) in aqueous hydrochloric acid (approx. 3.0 eq) in a beaker.

-

Cool the solution to 0-5°C in an ice-salt bath. The aniline salt may precipitate.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt.

-

Stir the resulting solution for an additional 20-30 minutes at 0-5°C. The formation of a clear solution indicates the completion of diazotization.

-

-

Part B: Cyanation

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.3 eq) in water.

-

Warm the cyanide solution gently if needed to ensure complete dissolution, then cool it to approximately 10-15°C.

-

Under vigorous stirring, add the cold diazonium salt solution from Part A slowly to the copper(I) cyanide solution.

-

A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.

-

After the addition is complete, warm the mixture to 50-60°C for about 1 hour to ensure the reaction goes to completion.

-

Cool the mixture to room temperature. The product will separate as an oily layer or a solid.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-4-chlorobenzonitrile.

-

Purify the product by vacuum distillation or recrystallization.

-

Caption: Key stages of the Sandmeyer reaction.

Step 3: Hydrolysis of 2-Bromo-4-chlorobenzonitrile

Objective: To convert the nitrile group into a carboxylic acid, yielding 2-bromo-4-chlorophenylacetic acid.

Core Principle: Nitrile hydrolysis is a standard method for synthesizing carboxylic acids. The reaction can be catalyzed by either acid or base. In this guide, we describe an acid-catalyzed hydrolysis, which involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and subsequent hydrolysis of the resulting amide intermediate.

Experimental Protocol:

-

Combine the 2-bromo-4-chlorobenzonitrile (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture) in a round-bottom flask.

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by the cessation of ammonia evolution (if using a basic workup) or by TLC.

-

After the reaction is complete, cool the mixture and pour it onto crushed ice.

-

The carboxylic acid product will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

The crude 2-bromo-4-chlorophenylacetic acid can be purified by recrystallization from a suitable solvent like water or an aqueous ethanol mixture.

Step 4: Fischer Esterification to Yield the Final Product

Objective: To convert 2-bromo-4-chlorophenylacetic acid into its corresponding methyl ester.

Core Principle: Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] To drive the equilibrium towards the product (the ester), the alcohol (methanol) is typically used in large excess. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Experimental Protocol:

-

Dissolve 2-bromo-4-chlorophenylacetic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 eq) in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the mixture to reflux for 3-5 hours. Monitor the reaction's progress by TLC until the starting carboxylic acid is consumed.

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

-

The final product can be purified by vacuum distillation to yield a colorless or pale yellow oil.

Caption: Simplified mechanism of Fischer esterification.

Product Characterization

The identity and purity of the final product, this compound, must be rigorously confirmed using modern analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm, a singlet for the benzylic protons (-CH₂-) around 4.0 ppm, and a complex multiplet pattern in the aromatic region (7.0-7.6 ppm) corresponding to the three protons on the substituted phenyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display characteristic peaks for the ester carbonyl carbon (~170 ppm), the methyl carbon (~52 ppm), the benzylic carbon (~40 ppm), and six distinct signals for the aromatic carbons.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) should be present around 1730-1750 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.

Summary of Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈BrClO₂ | [5][6][7] |

| Molecular Weight | 263.52 g/mol | [5][6] |

| Appearance | Colorless to pale yellow oil/liquid | [4][8] |

| Boiling Point | 293.2°C at 760 mmHg | [9] |

| Density | ~1.6 g/cm³ | [9] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [6] |

| Storage Conditions | Store at 2°C - 8°C in a well-closed container | [6] |

Conclusion

The synthesis of this compound via the outlined four-step pathway is a robust and instructive process for chemical researchers. It demonstrates the strategic application of fundamental reactions to construct a complex, specifically substituted aromatic compound from a simple starting material. Each step, from the regioselective bromination to the versatile Sandmeyer reaction and concluding with classic nitrile hydrolysis and Fischer esterification, offers critical insights into reaction mechanisms and practical laboratory considerations. This comprehensive understanding is paramount for professionals engaged in the fields of medicinal chemistry and process development, where such intermediates are vital for the discovery and production of novel molecules.

References

-

PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

IndiaMART. (n.d.). Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Zahoor, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H8BrClO2). Retrieved from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-bromo-2-(4-chlorophenyl)acetate | 24091-92-7 | FB69893 [biosynth.com]

- 7. PubChemLite - this compound (C9H8BrClO2) [pubchemlite.lcsb.uni.lu]

- 8. Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester - High Quality at Best Price [sonalplasrubind.com]

- 9. echemi.com [echemi.com]

Introduction: Navigating the Isomeric Landscape of Bromochlorophenylacetates

An In-Depth Technical Guide to Methyl 2-(2-bromo-4-chlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

In the field of synthetic organic chemistry, particularly in the design of novel pharmaceutical and agrochemical agents, precision is paramount. The seemingly minor variation in the placement of a substituent on an aromatic ring can drastically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide focuses on a specific, yet important, building block: This compound .

A significant challenge for researchers working with this class of compounds is the potential for confusion among its various structural isomers. The commercial availability and literature prevalence of isomers like methyl 2-bromo-2-(4-chlorophenyl)acetate (where the bromine is on the alpha-carbon of the acetate moiety) or methyl 2-(4-bromo-2-chlorophenyl)acetate (with a different phenyl substitution pattern) often leads to misidentification. This guide, therefore, begins by unequivocally defining the target molecule to ensure clarity and precision in its application.

The core value of this compound lies in its utility as a versatile synthetic intermediate. The ortho-bromo and para-chloro substitution pattern on the phenyl ring provides two distinct reactive handles for sequential, site-selective functionalization, a highly desirable feature in the construction of complex molecular architectures.

Compound Identification and Structural Elucidation

To prevent ambiguity, it is crucial to define the target compound and its key isomers.

Target Compound: this compound

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₈BrClO₂

-

InChIKey: LRGRTSYKKXHITJ-UHFFFAOYSA-N

Common Isomers:

-

Methyl 2-bromo-2-(4-chlorophenyl)acetate: Bromine on the α-carbon.

-

Methyl 2-(4-bromo-2-chlorophenyl)acetate: Different phenyl substitution.

-

Methyl 2-bromo-2-(2-chlorophenyl)acetate: Bromine on the α-carbon, different phenyl substitution.

The structural differences are visualized below.

Caption: Structural comparison of the target compound and two common isomers.

Physicochemical Properties

| Property | This compound (Predicted) | 2-Bromo-4-chlorophenylacetic acid (Experimental) |

| CAS Number | Not Available | 52864-56-9[1][2][3][4][5] |

| Molecular Weight | 263.52 g/mol | 249.49 g/mol [1] |

| Molecular Formula | C₉H₈BrClO₂ | C₈H₆BrClO₂[1] |

| XlogP | 3.0 | N/A |

| Monoisotopic Mass | 261.9396 Da | N/A |

| Appearance | N/A | Off-white powder[1] |

| Melting Point | N/A | 120-129 °C[1] |

Synthesis and Manufacturing

As specific literature detailing the synthesis of the target methyl ester is scarce, a logical and robust two-step synthetic pathway is proposed, starting from the corresponding carboxylic acid. This approach provides a reliable method for researchers to produce the material in a laboratory setting.

Step 1: Synthesis of 2-Bromo-4-chlorophenylacetic Acid (CAS 52864-56-9)

The synthesis of the parent acid is the critical first step. A common and effective method for creating phenylacetic acids from aryl ketones is the Willgerodt-Kindler reaction.[6][7][8] This reaction transforms an aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.

Workflow: Willgerodt-Kindler Reaction Pathway

Caption: Synthesis of the parent acid via the Willgerodt-Kindler reaction.

Detailed Protocol: Synthesis of 2-Bromo-4-chlorophenylacetic Acid

-

Rationale: The Willgerodt-Kindler reaction is a powerful method for preparing arylacetic acids and their derivatives from the more accessible aryl methyl ketones. The use of morpholine and elemental sulfur is a common modification that often provides higher yields and cleaner reactions than the classical ammonium polysulfide conditions.[6][8]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-4-chloroacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

-

Reaction Execution: Heat the mixture to reflux (approx. 130-140 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Intermediate Isolation: After cooling, the reaction mixture is typically poured into water, and the resulting thioamide intermediate is extracted with an organic solvent like dichloromethane or ethyl acetate. The solvent is then removed under reduced pressure.

-

Hydrolysis: The crude thioamide is dissolved in a mixture of aqueous sulfuric acid (e.g., 50% v/v) and an organic co-solvent like dioxane or ethanol.

-

Final Product Isolation: The mixture is heated to reflux until hydrolysis is complete (monitored by TLC). After cooling, the product, 2-bromo-4-chlorophenylacetic acid, often precipitates and can be collected by filtration. Alternatively, it can be extracted into an organic solvent, washed, dried, and purified by recrystallization (e.g., from a toluene/hexane mixture).

Step 2: Esterification to this compound

With the parent carboxylic acid in hand, the final esterification step is a standard and high-yielding transformation. The Fischer-Speier esterification is the most direct and atom-economical method for this purpose.[9][10][11]

Workflow: Fischer-Speier Esterification

Caption: Final esterification step to yield the target compound.

Detailed Protocol: Fischer-Speier Esterification

-

Rationale: This acid-catalyzed equilibrium reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent. The removal of the water byproduct also shifts the equilibrium towards the product.[9][11]

-

Reaction Setup: Dissolve 2-bromo-4-chlorophenylacetic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 eq) in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution.

-

Reaction Execution: Heat the mixture to reflux (approx. 65 °C) for 2-6 hours. Monitor the disappearance of the starting carboxylic acid by TLC.

-

Work-up: After cooling the reaction to room temperature, carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Remove the bulk of the methanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude methyl ester.

-

Final Purification: The product can be purified by column chromatography on silica gel if necessary.

Applications in Research and Development

While direct applications of this compound are not explicitly documented, its structure is emblematic of a class of intermediates highly valued in medicinal chemistry and materials science.[1] Its utility stems from the ortho-bromo and para-chloro substituents, which serve as versatile synthetic handles.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

Phenylacetic acid derivatives are privileged structures in drug discovery, forming the core of many therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[12][13] The halogen substituents on the target molecule offer significant opportunities:

-

Anti-inflammatory Agents: Dichlorophenylacetic acid analogs are known to be effective anti-inflammatory agents, with some acting as COX-2 inhibitors.[12][13][14] The 2-bromo-4-chloro substitution pattern could be explored to develop novel NSAIDs with potentially improved potency or selectivity.

-

Plant Growth Regulators: Analogs such as 2,4-Dichlorophenoxyacetic acid are widely used as herbicides and plant growth regulators.[15][16] The specific substitution pattern of the title compound makes it a candidate for developing new agrochemicals.[1]

Synthetic Chemistry: A Platform for Cross-Coupling Reactions

The true power of this intermediate for a drug development professional lies in its potential for sequential, site-selective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for the stepwise introduction of different molecular fragments.[17][18][19]

-

Suzuki-Miyaura Coupling: The C-Br bond is significantly more reactive than the C-Cl bond in standard Suzuki coupling conditions. This allows for the selective reaction of an arylboronic acid at the 2-position, leaving the 4-chloro substituent intact for a subsequent, more forcing coupling reaction.[17][18][20][21] This strategy is invaluable for building complex biaryl or aryl-heteroaryl structures, which are common motifs in modern pharmaceuticals.

Logical Relationship: Sequential Cross-Coupling Strategy

Caption: A strategic workflow for sequential functionalization.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. The safety profile can be inferred from related halogenated aromatic compounds.

-

General Hazards: Assumed to be harmful if swallowed, causing skin irritation, and causing serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Handle with impermeable gloves and wear appropriate protective clothing to prevent skin exposure.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Disclaimer: This information is based on related compounds and is not a substitute for a substance-specific risk assessment, which must be performed before handling.

Conclusion